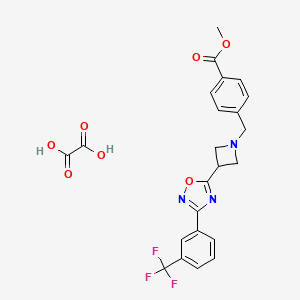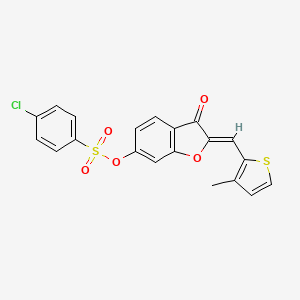![molecular formula C22H21N7O B2524982 7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005293-41-3](/img/structure/B2524982.png)
7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic molecules composed of two active compounds, triazole and pyrimidine . They have been extensively studied and have shown good antitumor effects .
Synthesis Analysis
The synthesis of similar triazolopyrimidine derivatives involves the reaction of certain starting materials in the presence of a base . For instance, one method involves the reaction of a compound with sodium hydroxide in dimethyl sulfoxide (DMSO), resulting in aryl migration, followed by oxidative decarboxylation .Molecular Structure Analysis
Triazolopyrimidines are six-membered 1,3-diazine rings containing nitrogen at the 1 and 3 positions . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For example, the reaction of a compound with sodium hydroxide in dimethyl sulfoxide (DMSO) can result in aryl migration, followed by oxidative decarboxylation . Another reaction involves the generation of anions from a compound with sodium hydride (NaH), which undergoes aromatization to give the triazolopyrimidine .Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. In a study by Lal et al., a diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues was synthesized using click chemistry. These compounds were tested in vitro against various microorganisms:
Notably, compound 7b demonstrated superior potency against B. subtilis compared to ciprofloxacin, while maintaining activity comparable to ciprofloxacin against E. coli. Additionally, compounds 4h and 4i exhibited activity similar to fluconazole against A. niger. The binding mode of compound 7b within the active site of E. coli topoisomerase II DNA gyrase B was also investigated .
Cancer Prevention
Heterocyclic compounds like this one play a crucial role in medicinal chemistry. They are associated with various pharmacological activities, including cancer prevention. By reducing or neutralizing free radicals, these compounds protect cells against oxidative damage .
Other Pharmacological Activities
While antimicrobial and cancer-related research is prominent, 1,2,3-triazoles are also explored for their antitubercular, antimalarial, and anticancer properties. Their stability, diverse binding modes, and hydrogen bond interactions make them valuable candidates for drug development .
Mechanism of Action
While the specific mechanism of action for “7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is not explicitly mentioned, similar triazolopyrimidine derivatives have been reported to inhibit certain enzymes. For instance, some derivatives have been found to inhibit Ubiquitin specific peptidase 28 (USP28), a protein associated with the occurrence and development of various malignancies .
Future Directions
The future directions for research on “7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” and similar compounds could involve further investigation of their anticancer potential . Additionally, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold could be a promising direction .
properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c30-22(18-9-5-2-6-10-18)28-13-11-27(12-14-28)20-19-21(24-16-23-20)29(26-25-19)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFGKPJIQDQEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)
![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitro-2-pyridinamine](/img/structure/B2524902.png)

![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2524909.png)
![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)
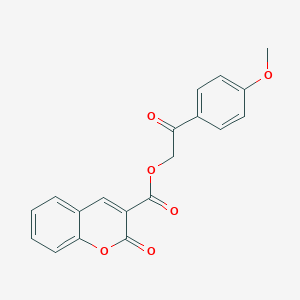
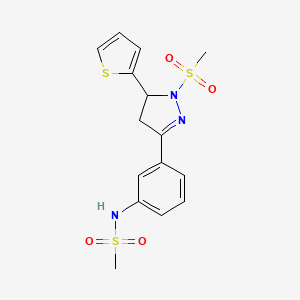
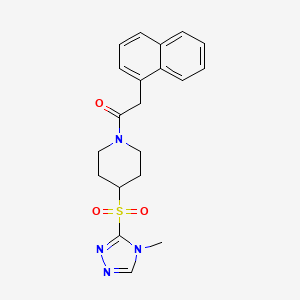
![2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2524916.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2524918.png)
![(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2524919.png)
